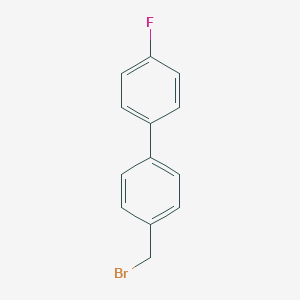

4-(溴甲基)-4'-氟-1,1'-联苯

描述

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group at the para position and the other phenyl ring is substituted with a fluorine atom at the para position

科学研究应用

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

Medicinal Chemistry: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

作用机制

Target of Action

The compound “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

In the SM coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are essential in the creation of complex organic molecules .

Result of Action

The primary result of the action of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The efficacy and stability of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively under a wide range of conditions. Certain factors, such as the presence of water or oxygen, can potentially interfere with the reaction and reduce the efficacy of the compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl typically involves the bromination of 4-methyl-4’-fluoro-1,1’-biphenyl. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

Starting Material: 4-Methyl-4’-fluoro-1,1’-biphenyl

Brominating Agent: Bromine or NBS

Radical Initiator: AIBN

Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

Reaction Conditions: Reflux

The reaction yields 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl as the major product.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings.

化学反应分析

Types of Reactions

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: KMnO4 in aqueous solution under reflux.

Reduction: LiAlH4 in anhydrous ether under reflux.

Major Products

Nucleophilic Substitution: 4-(Azidomethyl)-4’-fluoro-1,1’-biphenyl

Oxidation: 4-(Carboxymethyl)-4’-fluoro-1,1’-biphenyl

Reduction: 4-Methyl-4’-fluoro-1,1’-biphenyl

相似化合物的比较

Similar Compounds

4-(Bromomethyl)-4’-chlorobiphenyl: Similar structure but with a chlorine atom instead of a fluorine atom.

4-(Bromomethyl)-4’-methylbiphenyl: Similar structure but with a methyl group instead of a fluorine atom.

4-(Bromomethyl)-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, polarity, and interaction with other molecules, making it valuable in specific applications where these properties are desired.

生物活性

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is an organic compound that has garnered attention due to its potential biological activities. The presence of bromine and fluorine atoms in its structure can influence its reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is C13H10BrF. Its structure features a biphenyl core with a bromomethyl group and a fluorine substituent, which are critical for its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with bromine substituents are known to enhance antimicrobial properties due to their ability to disrupt microbial membranes.

- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

The biological mechanisms through which 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl may exert its effects include:

- Interaction with DNA : Brominated compounds can intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

- Antitumor Activity : A study demonstrated that brominated biphenyl derivatives inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of the p53 pathway, which regulates cell growth and apoptosis .

- Antimicrobial Properties : Another investigation found that similar brominated compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The effectiveness was attributed to the disruption of bacterial cell membranes .

- Neuroprotective Effects : Research indicated that some biphenyl derivatives could protect neuronal cells from oxidative stress by modulating intracellular signaling pathways involved in cell survival .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Bromobenzyl alcohol | Antimicrobial | Membrane disruption |

| 4-Fluorobenzyl alcohol | Antitumor | Induction of apoptosis |

| 4-(Bromomethyl)-1-methoxy-5-methylhexane | Antimicrobial & Anticancer | DNA intercalation & enzyme inhibition |

属性

IUPAC Name |

1-(bromomethyl)-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596926 | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-57-2 | |

| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。